1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is a versatile chemical compound with a unique structure that includes a piperazine ring substituted with a 4-fluorophenylmethyl group and an oxan-4-yl group.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-(oxan-4-yl)piperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, N-substituted derivatives are common products in substitution reactions .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is utilized in molecular biology studies to investigate the interactions of piperazine derivatives with biological targets.
Industry: The compound is used in material science for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or agonist of certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound lacks the oxan-4-yl group, making it less versatile in certain synthetic applications.
1-Bis(4-fluorophenyl)methyl piperazine: This compound has two 4-fluorophenyl groups, which may result in different biological activities and applications.
The uniqueness of this compound lies in its combination of the 4-fluorophenylmethyl and oxan-4-yl groups, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(oxan-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c17-15-3-1-14(2-4-15)13-18-7-9-19(10-8-18)16-5-11-20-12-6-16/h1-4,16H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLSJPPEWCUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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